molecular formula C15H16N2OS B7591544 [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone

[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone

Cat. No. B7591544
M. Wt: 272.4 g/mol
InChI Key: AAMKAKGWYQAYIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone, also known as MTMP, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. MTMP belongs to the class of thiazole derivatives and is structurally similar to other compounds that have been studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone is not fully understood, but several studies have suggested that it may act by inducing apoptosis in cancer cells. [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of COX-2 and LOX activity, and the reduction of oxidative stress. [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. However, one limitation of using [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone is its potential toxicity, which may require careful handling and safety precautions.

Future Directions

There are several future directions for research on [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone, including the investigation of its potential as an anticancer agent, an antioxidant, and an anti-inflammatory agent. Further studies are needed to elucidate the mechanism of action of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone and to determine its safety and efficacy in animal and human studies. Additionally, the development of new synthetic methods for [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone may allow for the production of more potent and selective derivatives with improved pharmacological properties.

Synthesis Methods

[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone can be synthesized using a variety of methods, including the reaction of 2-methyl-4-chloro-1,3-thiazole with 3-(4-bromophenyl)-1-pyrrolidinemethanamine in the presence of a base. The resulting product is then purified using column chromatography. Other methods for the synthesis of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone have also been reported in the literature.

Scientific Research Applications

[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone has been studied for its potential therapeutic applications, including as an anticancer agent, an antioxidant, and an anti-inflammatory agent. Several studies have reported that [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone has cytotoxic effects on cancer cells, including breast cancer, liver cancer, and lung cancer. [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone has also been shown to have antioxidant and anti-inflammatory properties, which may be useful in the treatment of various diseases.

properties

IUPAC Name

[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-11-16-14(10-19-11)12-5-4-6-13(9-12)15(18)17-7-2-3-8-17/h4-6,9-10H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMKAKGWYQAYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone

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